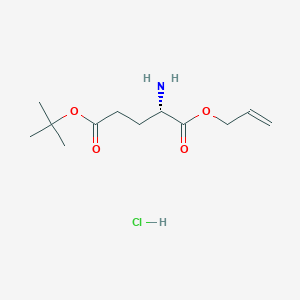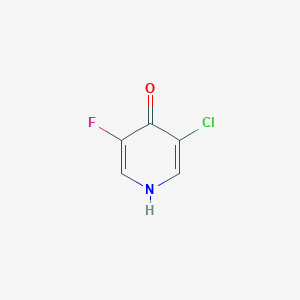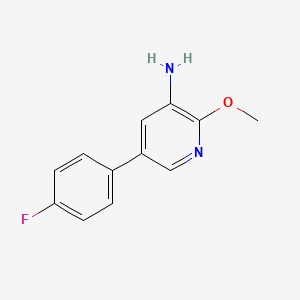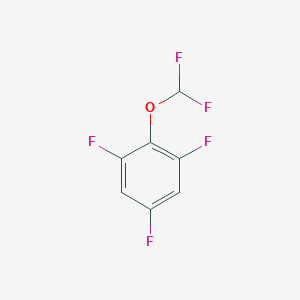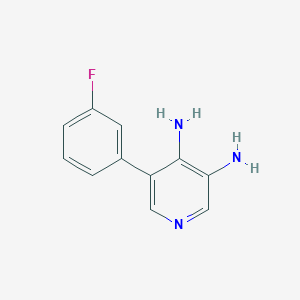
5-(3-Fluorophenyl)pyridine-3,4-diamine
Overview
Description
5-(3-Fluorophenyl)pyridine-3,4-diamine is a compound that has gained significant attention in recent years in various fields of research and industry. It is also known as 5-(3-fluorophenyl)pyridine-3,4-diamine dihydrochloride with a CAS Number: 1956307-53-1 . The molecular weight of this compound is 276.14 .
Molecular Structure Analysis
The InChI code for 5-(3-Fluorophenyl)pyridine-3,4-diamine is1S/C11H10FN3.2ClH/c12-8-3-1-2-7(4-8)9-5-15-6-10(13)11(9)14;;/h1-6H,13H2,(H2,14,15);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
5-(3-Fluorophenyl)pyridine-3,4-diamine is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
High Glass Transition and Thermal Stability Materials
Researchers have synthesized new diamine monomers containing heterocyclic pyridine and triphenylamine groups for the preparation of novel polyimides. These materials exhibit high glass transition temperatures (Tg), mechanical, and thermal stability, making them suitable for applications requiring materials that maintain structural integrity under high temperatures. Notably, a polyimide derived from such a diamine with 4,4′-hexafluoroisopropylidenediphthalic anhydride showed excellent solubility in various organic solvents and could be transformed into self-standing films with high tensile modulus and thermal stability in both nitrogen and air. The fluorescent properties of these polymers were also investigated, showing potential for use in optoelectronic applications (Wang et al., 2008).
Optical and Electrochemical Properties
The synthesis and characterization of a rhenium complex with a diamine ligand containing an oxadiazole group and a fluorine atom have been reported. This complex exhibits interesting photophysical performance, thermal stability, and electrochemical properties. Its photoluminescence and electroluminescence performances suggest potential applications in light-emitting devices, with a focus on achieving specific emission wavelengths and high luminance efficiencies (Yang et al., 2013).
Fluorescent Chemosensors
A novel fluorescent poly(pyridine-imide) acid chemosensor was developed using a new diamine containing heterocyclic pyridine and triphenylamine substituents. This material acts as an "off–on" fluorescent switcher for acids, exhibiting significant changes in fluorescence intensity in response to acid concentration. Such chemosensors have potential applications in detecting and measuring acidic substances in various environments, indicating their usefulness in environmental monitoring and chemical sensing technologies (Wang et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-(3-Fluorophenyl)pyridine-3,4-diamine is the voltage-gated potassium channels . These channels play a crucial role in the regulation of the electrical activity of cells, particularly neurons and muscle cells .
Mode of Action
5-(3-Fluorophenyl)pyridine-3,4-diamine works by blocking the efflux of potassium ions in nerve terminals, thereby prolonging the action potential duration . This results in the calcium channels being open for a longer time, allowing for a greater release of acetylcholine to stimulate muscle at the end plate .
Biochemical Pathways
The compound affects the pathway of acetylcholine release and reception. By prolonging the action potential, it increases the concentration of calcium ions in the presynaptic neuron, which in turn triggers the release of more acetylcholine into the synaptic cleft . This leads to a stronger stimulation of the postsynaptic muscle fibers .
Pharmacokinetics
The elimination half-life of amifampridine is approximately 2.5 hours . These properties may give us an indication of the potential pharmacokinetics of 5-(3-Fluorophenyl)pyridine-3,4-diamine.
Result of Action
The increased release of acetylcholine leads to a stronger stimulation of muscle fibers, which can help improve muscle strength and reduce muscle weakness . This makes 5-(3-Fluorophenyl)pyridine-3,4-diamine potentially useful in the treatment of conditions characterized by muscle weakness, such as Lambert-Eaton myasthenic syndrome .
properties
IUPAC Name |
5-(3-fluorophenyl)pyridine-3,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c12-8-3-1-2-7(4-8)9-5-15-6-10(13)11(9)14/h1-6H,13H2,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWZHORCIVVFBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=CC(=C2N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)pyridine-3,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)pentanamide](/img/structure/B3090815.png)
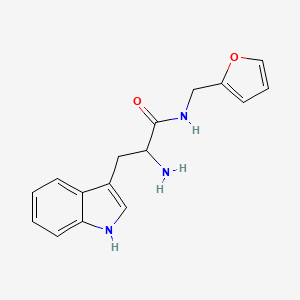
![4-(3,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3090826.png)

